molecular formula C26H27NO4S B3531536 4-(1-piperidinylsulfonyl)benzyl diphenylacetate

4-(1-piperidinylsulfonyl)benzyl diphenylacetate

Cat. No. B3531536
M. Wt: 449.6 g/mol
InChI Key: FHKUEPCZJMSPTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-piperidinylsulfonyl)benzyl diphenylacetate, also known as PSB-603, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. This compound belongs to the class of sulfonyl-containing compounds, which have been shown to have a wide range of biological activities. In

Mechanism of Action

The mechanism of action of 4-(1-piperidinylsulfonyl)benzyl diphenylacetate is not fully understood, but it is believed to act through multiple pathways. 4-(1-piperidinylsulfonyl)benzyl diphenylacetate has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting HDACs, 4-(1-piperidinylsulfonyl)benzyl diphenylacetate can alter the expression of genes involved in cell growth, differentiation, and apoptosis. 4-(1-piperidinylsulfonyl)benzyl diphenylacetate has also been shown to inhibit the activity of protein tyrosine phosphatases (PTPs), which are enzymes that regulate cellular signaling pathways. By inhibiting PTPs, 4-(1-piperidinylsulfonyl)benzyl diphenylacetate can alter the activity of signaling pathways involved in cell growth and survival.
Biochemical and Physiological Effects:
4-(1-piperidinylsulfonyl)benzyl diphenylacetate has been shown to have a range of biochemical and physiological effects. In cancer cells, 4-(1-piperidinylsulfonyl)benzyl diphenylacetate has been shown to induce apoptosis, inhibit angiogenesis, and reduce cell migration and invasion. In diabetes research, 4-(1-piperidinylsulfonyl)benzyl diphenylacetate has been shown to improve insulin sensitivity, reduce blood glucose levels, and increase glucose uptake in muscle cells. In Alzheimer's disease research, 4-(1-piperidinylsulfonyl)benzyl diphenylacetate has been shown to reduce amyloid-beta plaque formation, improve cognitive function, and reduce oxidative stress.

Advantages and Limitations for Lab Experiments

4-(1-piperidinylsulfonyl)benzyl diphenylacetate has several advantages for lab experiments, including its well-established synthesis method and its potential therapeutic applications in a variety of diseases. However, there are also limitations to using 4-(1-piperidinylsulfonyl)benzyl diphenylacetate in lab experiments. 4-(1-piperidinylsulfonyl)benzyl diphenylacetate has low solubility in water, which can make it difficult to administer in vivo. Additionally, 4-(1-piperidinylsulfonyl)benzyl diphenylacetate has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Future Directions

There are several future directions for research on 4-(1-piperidinylsulfonyl)benzyl diphenylacetate. One area of research is to investigate the safety and efficacy of 4-(1-piperidinylsulfonyl)benzyl diphenylacetate in clinical trials. Another area of research is to explore the potential of 4-(1-piperidinylsulfonyl)benzyl diphenylacetate in combination with other therapeutic agents, such as chemotherapy drugs or other HDAC inhibitors. Additionally, further research is needed to fully understand the mechanism of action of 4-(1-piperidinylsulfonyl)benzyl diphenylacetate and its potential applications in other diseases. Finally, future research could focus on developing more efficient synthesis methods for 4-(1-piperidinylsulfonyl)benzyl diphenylacetate to improve yield and purity.

Scientific Research Applications

4-(1-piperidinylsulfonyl)benzyl diphenylacetate has been shown to have potential therapeutic applications in a variety of diseases, including cancer, diabetes, and Alzheimer's disease. In cancer research, 4-(1-piperidinylsulfonyl)benzyl diphenylacetate has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In diabetes research, 4-(1-piperidinylsulfonyl)benzyl diphenylacetate has been shown to improve insulin sensitivity and reduce blood glucose levels. In Alzheimer's disease research, 4-(1-piperidinylsulfonyl)benzyl diphenylacetate has been shown to reduce amyloid-beta plaque formation and improve cognitive function.

properties

IUPAC Name

(4-piperidin-1-ylsulfonylphenyl)methyl 2,2-diphenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27NO4S/c28-26(25(22-10-4-1-5-11-22)23-12-6-2-7-13-23)31-20-21-14-16-24(17-15-21)32(29,30)27-18-8-3-9-19-27/h1-2,4-7,10-17,25H,3,8-9,18-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHKUEPCZJMSPTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)COC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1-piperidinylsulfonyl)benzyl diphenylacetate
Reactant of Route 2
Reactant of Route 2
4-(1-piperidinylsulfonyl)benzyl diphenylacetate
Reactant of Route 3
Reactant of Route 3
4-(1-piperidinylsulfonyl)benzyl diphenylacetate
Reactant of Route 4
Reactant of Route 4
4-(1-piperidinylsulfonyl)benzyl diphenylacetate
Reactant of Route 5
Reactant of Route 5
4-(1-piperidinylsulfonyl)benzyl diphenylacetate
Reactant of Route 6
Reactant of Route 6
4-(1-piperidinylsulfonyl)benzyl diphenylacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.